molecular formula C8H14Cl2 B3057546 1,4-bis(chloromethyl)cyclohexane CAS No. 824-93-1

1,4-bis(chloromethyl)cyclohexane

Cat. No.: B3057546
CAS No.: 824-93-1
M. Wt: 181.1 g/mol
InChI Key: VUBDYLKZHRQEBS-UHFFFAOYSA-N
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Description

1,4-Bis(chloromethyl)cyclohexane (CAS 824-93-1) is an organic compound with the molecular formula C8H14Cl2 and a molecular weight of 181.11 g/mol . This compound features a cyclohexane ring substituted at the 1 and 4 positions with chloromethyl groups, making it a valuable bifunctional alkylating agent and crosslinker in synthetic chemistry . Its primary research application is in Friedel-Crafts reactions, where it acts as a self-crosslinking monomer or an external crosslinker for the one-step synthesis of hyper-cross-linked polymers (HCPs) . Using low-cost catalysts like FeCl3, researchers can create porous polymer networks with tunable pore size distributions and high surface areas, which are tailorable for specific applications such as gas adsorption, energy storage, and catalysis . The cyclohexane ring contributes to specific structural properties in the resulting polymer matrix. This product is intended for research purposes only and is not suitable for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,4-bis(chloromethyl)cyclohexane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
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InChI

InChI=1S/C8H14Cl2/c9-5-7-1-2-8(6-10)4-3-7/h7-8H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
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InChI Key

VUBDYLKZHRQEBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
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Canonical SMILES

C1CC(CCC1CCl)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C8H14Cl2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID8061181
Record name Cyclohexane, 1,4-bis(chloromethyl)-
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Molecular Weight

181.10 g/mol
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CAS No.

824-93-1
Record name 1,4-Bis(chloromethyl)cyclohexane
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Record name Cyclohexane, 1,4-bis(chloromethyl)-
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Record name Cyclohexane, 1,4-bis(chloromethyl)-
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Record name Cyclohexane, 1,4-bis(chloromethyl)-
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Record name 1,4-bis(chloromethyl)cyclohexane
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Synthetic Methodologies for 1,4 Bis Chloromethyl Cyclohexane and Analogous Cyclohexane Compounds

Direct Chloromethylation Approaches on Cyclohexane (B81311) Backbones

Direct chloromethylation involves the simultaneous formation of a carbon-carbon bond and a carbon-chlorine bond on the cyclohexane ring.

The Blanc-Quelet reaction, a classic method for the chloromethylation of aromatic compounds, utilizes formaldehyde (B43269) and hydrogen chloride, often in the presence of a Lewis acid catalyst like zinc chloride. pressbooks.pubyoutube.comjk-sci.com This reaction proceeds via an electrophilic aromatic substitution mechanism, where the electrophile is a chloromethyl cation or a related species. pressbooks.puborganic-chemistry.org While highly effective for aromatic substrates, the direct application of traditional chloromethylation conditions to non-aromatic, saturated rings like cyclohexane is not well-documented and presents significant chemical challenges. The electron-rich pi system of aromatic rings is crucial for the electrophilic attack that initiates the Blanc-Quelet reaction. pressbooks.puborganic-chemistry.org Saturated alkanes, lacking such a system, are generally unreactive under these conditions.

Attempts to directly chloromethylate alkanes often require more forcing conditions or alternative strategies. For instance, the chloromethylation of some alkylbenzenes can be achieved with formaldehyde and hydrogen chloride, sometimes with the aid of a catalyst. google.com However, these reactions are specific to the activated benzylic positions and are not directly transferable to the unactivated C-H bonds of a cyclohexane ring.

Free radical chlorination offers a pathway to functionalize alkanes, including cyclohexane and its derivatives. orgsyn.orgresearchgate.net This process typically involves three stages: initiation, propagation, and termination. google.comorgsyn.org

Initiation: The reaction is initiated by the homolytic cleavage of a chlorine molecule (Cl₂) into two chlorine radicals (Cl•), usually promoted by UV light or heat. orgsyn.org

Propagation: A chlorine radical abstracts a hydrogen atom from the cyclohexane ring to form a cyclohexyl radical and hydrogen chloride (HCl). This cyclohexyl radical then reacts with another chlorine molecule to yield chlorocyclohexane (B146310) and a new chlorine radical, which continues the chain reaction. wikipedia.org

Termination: The chain reaction ceases when two radicals combine. orgsyn.org

In the case of substituted cyclohexanes, such as 1,4-dimethylcyclohexane, the regioselectivity of the reaction becomes a key consideration. The stability of the intermediate radical plays a crucial role in determining the major product. The order of radical stability is tertiary > secondary > primary. libretexts.org However, chlorination is known to be relatively unselective compared to bromination. chadsprep.comyoutube.com For 1,4-dimethylcyclohexane, hydrogen abstraction can occur at the tertiary, secondary, or primary positions (on the methyl groups), leading to a mixture of chlorinated products. While the tertiary radical is the most stable, the statistical abundance of primary and secondary hydrogens often leads to significant amounts of all possible isomers. youtube.comlibretexts.orgyoutube.com The reaction with 2-methylbutane, for example, demonstrates this lack of high selectivity in chlorination. libretexts.org

To improve the yield and selectivity of chloromethylation reactions, various catalytic systems have been explored, primarily for aromatic substrates. Lewis acids such as zinc chloride (ZnCl₂), aluminum chloride (AlCl₃), and tin(IV) chloride (SnCl₄) are commonly employed to enhance the electrophilicity of the chloromethylating agent. jk-sci.comresearchgate.neterowid.orgresearchgate.net For instance, the chloromethylation of benzene (B151609) and its derivatives can be catalyzed by a chloroaluminate room temperature ionic liquid, showing moderate to high conversion and selectivity. chadsprep.com A catalytic system comprising zinc chloride, acetic acid, sulfuric acid, and PEG-800 under phase transfer catalysis conditions has also been shown to be effective for the chloromethylation of aromatic hydrocarbons in aqueous media. researchgate.net

While these catalytic systems are well-established for aromatic compounds, their application to the direct chloromethylation of the cyclohexane backbone is not as prevalent due to the inert nature of the C-H bonds. However, in reactions involving functional group interconversion, catalysts can play a significant role. For example, in the conversion of alcohols to alkyl chlorides, catalysts can facilitate the reaction under milder conditions. nih.govgoogle.com

Indirect Synthesis via Functional Group Interconversion and Derivatization

Indirect methods, starting from a cyclohexane ring already bearing functional groups, are generally more reliable for the synthesis of 1,4-bis(chloromethyl)cyclohexane.

A common and effective route to this compound is the conversion of the corresponding diol, 1,4-bis(hydroxymethyl)cyclohexane. erowid.orgnih.govyoutube.comgoogle.com This transformation can be achieved using several standard chlorinating agents.

Using Thionyl Chloride: Thionyl chloride (SOCl₂) is a widely used reagent for converting alcohols to alkyl chlorides. orgsyn.org The reaction of 1,4-bis(hydroxymethyl)cyclohexane with thionyl chloride provides this compound, with the byproducts sulfur dioxide (SO₂) and hydrogen chloride (HCl) being gaseous, which simplifies purification. researchgate.net The reaction can sometimes be catalyzed by a small amount of a tertiary amine or dimethylformamide (DMF).

The Appel Reaction: The Appel reaction provides a mild method for converting alcohols to alkyl chlorides using a combination of triphenylphosphine (B44618) (PPh₃) and carbon tetrachloride (CCl₄). organic-chemistry.orgwikipedia.org This reaction proceeds with inversion of configuration at a stereocenter. For a diol such as 1,4-bis(hydroxymethyl)cyclohexane, the reaction would be carried out with an excess of the Appel reagents to ensure the conversion of both hydroxyl groups. While effective for mono-alcohols, the yield for diols can sometimes be lower due to potential competing intramolecular reactions. wikipedia.org The use of alternative solvents or the addition of salts like lithium bromide (for bromination) can sometimes improve yields. wikipedia.orgwikipedia.org

Table 1: Comparison of Reagents for Conversion of 1,4-Bis(hydroxymethyl)cyclohexane

Reagent Typical Conditions Advantages Disadvantages
**Thionyl Chloride (SOCl₂) ** Neat or in a solvent like toluene, often with catalytic DMF, reflux. orgsyn.orgresearchgate.net Gaseous byproducts (SO₂, HCl) simplify workup. Reagent is corrosive and moisture-sensitive.
Appel Reaction (PPh₃/CCl₄) CCl₄ as reagent and solvent, or in another inert solvent like DCM, room temperature to reflux. organic-chemistry.orgwikipedia.org Mild reaction conditions. Stoichiometric amounts of triphenylphosphine oxide byproduct must be removed. CCl₄ is toxic and its use is restricted. wikipedia.org

Halogen exchange reactions, such as the Finkelstein reaction, provide another indirect route to the target compound. The classic Finkelstein reaction involves the treatment of an alkyl chloride or bromide with sodium iodide in acetone (B3395972) to produce an alkyl iodide. google.com The reaction is driven by the precipitation of the less soluble sodium chloride or bromide in acetone.

While the classic Finkelstein reaction is used to prepare alkyl iodides, the principle of halogen exchange can be adapted to synthesize alkyl chlorides from other halides. For instance, if a di-iodo or di-bromo analog of the target molecule, such as 1,4-bis(iodomethyl)cyclohexane, were available, it could potentially be converted to this compound by reaction with a chloride salt in a suitable solvent. The success of such a reaction would depend on the relative solubilities of the halide salts and the equilibrium of the reaction. The use of phase transfer catalysts can facilitate halogen exchange reactions between an organic phase and an aqueous or solid phase containing the halide salt. google.com

Stereoselective Synthetic Routes to Chloromethylated Cyclohexane Derivatives

The spatial arrangement of the chloromethyl groups relative to the cyclohexane ring, be it cis or trans, significantly influences the chemical and physical properties of this compound and its derivatives. Consequently, developing synthetic routes that allow for precise control over stereochemistry is a critical area of research. Methodologies that can selectively produce a specific stereoisomer are highly valued for applications where molecular geometry is paramount.

Strategies Employing Diels-Alder Cycloaddition for Stereocontrol

The Diels-Alder reaction, a powerful tool in organic synthesis for forming six-membered rings, offers a high degree of stereochemical control. masterorganicchemistry.com This pericyclic reaction involves the cycloaddition of a conjugated diene with a substituted alkene (the dienophile) to create a cyclohexene (B86901) derivative. masterorganicchemistry.com A key feature of this reaction is its stereospecificity, where the stereochemistry of the dienophile is directly translated to the product. masterorganicchemistry.comyoutube.com

If a dienophile with a cis configuration is used, the substituents on the resulting cyclohexene ring will also be cis. Conversely, a trans dienophile will yield a trans product. youtube.com This principle can be applied to the synthesis of precursors for chloromethylated cyclohexanes. For instance, reacting a suitable diene with a dienophile such as cis- or trans-1,4-dichloro-2-butene (B41546) would theoretically yield the corresponding cis- or trans-4,5-bis(chloromethyl)cyclohexene. Subsequent reduction of the double bond would then produce the desired cis- or trans-1,4-bis(chloromethyl)cyclohexane isomers.

The regioselectivity of the Diels-Alder reaction, which determines the substitution pattern on the final ring, is also a crucial factor, especially when using unsymmetrical dienes and dienophiles. masterorganicchemistry.com The reaction generally favors the formation of "ortho" and "para" products, a preference that can be rationalized by examining the electronic properties and orbital interactions of the reactants. masterorganicchemistry.comnih.gov

Table 1: Stereochemical Outcome in Diels-Alder Reactions

Dienophile Stereochemistry Product Stereochemistry Description
cis cis Substituents that are cis on the dienophile remain cis in the resulting cyclohexene ring. youtube.com

Epoxide Ring-Opening Methodologies for Stereospecific Chloromethylation

The ring-opening of epoxides is another robust method for introducing functional groups onto a cyclohexane ring with high stereospecificity. mdpi.com The reaction typically proceeds via an SN2 mechanism, where a nucleophile attacks one of the epoxide carbons, leading to an inversion of configuration at the site of attack. libretexts.org This results in a trans-diaxial arrangement of the nucleophile and the newly formed hydroxyl group in the product. openstax.org

For the synthesis of a chloromethylated cyclohexane, a suitable starting material would be a cyclohexene derivative that is first epoxidized. The resulting epoxide can then be opened using a chloride ion source as the nucleophile. The reaction can be catalyzed by either acid or base.

Acid-Catalyzed Opening: In the presence of acid, the epoxide oxygen is protonated, making it a better leaving group. chemistrysteps.com The nucleophilic attack then occurs. For unsymmetrical epoxides, the attack generally happens at the more substituted carbon atom, as the transition state has some SN1-like character. openstax.orgchemistrysteps.com

Base-Catalyzed Opening: Under basic conditions, a strong nucleophile directly attacks the epoxide ring. libretexts.org This SN2 attack occurs at the less sterically hindered carbon atom. libretexts.orgopenstax.org

In both scenarios, the cleavage of the C-O bond results in a product where the incoming nucleophile and the hydroxyl group are in a trans configuration. libretexts.orgchemistrysteps.com To obtain a chloromethyl derivative, a subsequent conversion of the resulting alcohol to a chloride would be necessary.

Table 2: Regioselectivity of Epoxide Ring-Opening on Cyclohexane Systems

Condition Site of Nucleophilic Attack Mechanism Stereochemical Outcome
Acidic (H+) More substituted carbon SN1-like trans product openstax.org

Emerging Synthetic Approaches in the Preparation of Bis(chloromethyl) Compounds

Recent advancements in synthetic chemistry are providing novel and more efficient pathways for preparing complex molecules, including those with bis(chloromethyl) moieties. These emerging methods often focus on improving reaction conditions, reducing waste, and accessing new material properties.

Mechanochemical Synthesis of Related Hyper-Crosslinked Polymers

Mechanochemistry, which utilizes mechanical force to induce chemical reactions, is a promising green alternative to traditional solvent-based synthesis. nih.gov This technique, often performed in a ball mill, can facilitate reactions in the solid state, reducing or eliminating the need for hazardous solvents. nih.govresearchgate.net

In the context of bis(chloromethyl) compounds, mechanochemistry has been successfully used to synthesize hyper-crosslinked polymers (HCPs). beilstein-journals.org For example, the mechanochemical Friedel-Crafts alkylation of aromatic compounds like 4,4'-bis(chloromethyl)-1,1'-biphenyl, using a Lewis acid catalyst such as iron(III) chloride, produces porous polymers with high surface areas. beilstein-journals.orgresearchgate.net This swift, solvent-free method yields materials with narrow pore size distributions, which are valuable for applications in gas adsorption and separation. beilstein-journals.orgbeilstein-journals.org While demonstrated primarily with aromatic precursors, the underlying principle of using mechanical force to promote cross-linking via chloromethyl groups represents an emerging approach that could be adapted for aliphatic monomers like this compound to create novel polymeric materials.

Table 3: Key Parameters in Mechanochemical Synthesis of a Hyper-Crosslinked Polymer

Parameter Description Effect on Product
Monomer Aromatic compound with chloromethyl groups (e.g., 4,4'-bis(chloromethyl)-1,1'-biphenyl). beilstein-journals.org Forms the backbone of the polymer network.
Catalyst Lewis Acid (e.g., anhydrous Iron(III) chloride). beilstein-journals.org Facilitates the Friedel-Crafts alkylation cross-linking reaction.
Milling Speed Rotational speed of the milling vessel (e.g., 500 rpm). beilstein-journals.org Influences reaction completeness and potential for thermal degradation. researchgate.net
Grinding Aid Optional addition of a liquid (Liquid-Assisted Grinding, LAG). beilstein-journals.org Can impact the textural properties and surface area of the final polymer. beilstein-journals.org

| Outcome | Porous polymer with high surface area (up to 1720 m²/g). beilstein-journals.orgbeilstein-journals.org | Suitable for adsorption applications. beilstein-journals.org |

Application of Phase-Transfer Catalysis in Syntheses Involving Bis(chloromethyl) Moieties

Phase-transfer catalysis (PTC) is a powerful methodology for facilitating reactions between reactants located in different immiscible phases, typically an aqueous phase and an organic phase. iosrjournals.org The catalyst, often a quaternary ammonium (B1175870) salt, transports a reactant (like a nucleophile) from the aqueous phase into the organic phase where the reaction occurs. iosrjournals.org

PTC offers significant advantages, including the use of milder reaction conditions, increased reaction rates, higher yields, and greater product selectivity. iosrjournals.orgphasetransfer.com This technique has proven exceptionally effective for nucleophilic substitution reactions involving benzyl (B1604629) chloride and its derivatives, which are structurally analogous to chloromethylated alkanes. phasetransfer.com The chloromethyl group is an excellent substrate for SN2 reactions under PTC conditions. phasetransfer.com

Furthermore, PTC can be used for the chloromethylation process itself, for instance, in the chloromethylation of m-xylene, where it has been shown to improve yields of the desired products. iosrjournals.org This methodology avoids the need for highly toxic reagents like bis(chloromethyl)ether by generating the reactive species in situ. phasetransfer.com Given the high reactivity of the chloromethyl group, PTC provides a versatile and efficient platform for both the synthesis and subsequent functionalization of compounds like this compound. phasetransfer.comphasetransfer.com

Chemical Reactivity and Mechanistic Investigations of 1,4 Bis Chloromethyl Cyclohexane

Nucleophilic Substitution Reactions of Chloromethyl Groups

The carbon atoms of the chloromethyl groups in 1,4-bis(chloromethyl)cyclohexane are attached to a highly electronegative chlorine atom, creating a polar C-Cl bond. This polarity renders the carbon atom electron-deficient and thus susceptible to attack by nucleophiles. Given that these are primary alkyl halides, they overwhelmingly favor the SN2 (substitution nucleophilic bimolecular) reaction pathway. This mechanism involves a concerted, single-step process where the nucleophile attacks the electrophilic carbon from the side opposite to the leaving group (the chloride ion), leading to an inversion of stereochemistry at the reaction center.

Analysis of SN2 Reaction Pathways with Diverse Nucleophiles (e.g., Amines, Alcohols, Thiols)

The SN2 reaction of this compound can be carried out with a wide range of nucleophiles. The rate and efficiency of these reactions depend on the strength and concentration of the nucleophile, the solvent, and the temperature.

Amines : Primary and secondary amines are effective nucleophiles that react with this compound to form substituted diamines. The reaction proceeds via a standard SN2 mechanism where the lone pair of electrons on the nitrogen atom attacks the chloromethyl carbon. researchgate.net Since the product is also a secondary or tertiary amine, it can potentially react further, but mono-alkylation at each chloromethyl site is typically achieved by controlling the stoichiometry. The use of a base is often required to neutralize the HCl formed during the reaction. researchgate.net

Alcohols : Alcohols are generally weak nucleophiles and react slowly with alkyl halides. beilstein-journals.org To facilitate the reaction, the alcohol is often converted to its more nucleophilic conjugate base, the alkoxide ion, by using a strong base like sodium hydride (NaH). The resulting alkoxide can then efficiently displace the chloride ions from this compound to form a diether. Alternatively, using the alcohol as a solvent in large excess can also drive the reaction forward, though this is typically a slower process. beilstein-journals.org

Thiols : Thiols are more acidic than alcohols, and their conjugate bases, thiolates (RS⁻), are excellent nucleophiles. researchgate.netnih.gov Thiolates are easily formed by treating a thiol with a base. They react rapidly with this compound in a clean SN2 reaction to yield dithioethers (sulfides). nih.govgoogle.com This reaction is highly efficient due to the high nucleophilicity of the sulfur atom.

The following table summarizes the products formed from the reaction of this compound with various nucleophiles.

NucleophileReagent ExampleProduct ClassGeneral Product Structure
AmineAmmonia (NH₃)DiamineH₂N-CH₂-C₆H₁₀-CH₂-NH₂
AminePrimary Amine (R-NH₂)N,N'-disubstituted DiamineR-NH-CH₂-C₆H₁₀-CH₂-NH-R
Alcohol/AlkoxideSodium Ethoxide (NaOCH₂CH₃)DietherCH₃CH₂O-CH₂-C₆H₁₀-CH₂-OCH₂CH₃
Thiol/ThiolateSodium Ethanethiolate (NaSCH₂CH₃)Dithioether (Sulfide)CH₃CH₂S-CH₂-C₆H₁₀-CH₂-SCH₂CH₃
CyanideSodium Cyanide (NaCN)DinitrileNC-CH₂-C₆H₁₀-CH₂-CN

Exploration of Alkylation Reactions Mediated by Chloromethyl Functionality

The SN2 reactions described above are fundamentally alkylation reactions, where this compound acts as a bifunctional alkylating agent. It introduces the cyclohexane-1,4-dimethylene bridge between two nucleophilic species. This property is particularly useful in synthesis for linking molecular fragments.

For instance, in the synthesis of cyclophanes, bifunctional alkylating agents are reacted with other difunctional molecules to form large macrocyclic structures. beilstein-journals.org Similarly, this compound can be used to link two separate molecules containing nucleophilic functional groups, such as phenols, anilines, or thiophenols, resulting in a larger, symmetrically bridged molecule.

Polymerization and Cross-linking Reactions

The presence of two reactive chloromethyl groups on opposite sides of the cyclohexane (B81311) ring makes this compound an ideal monomer or cross-linking agent for the synthesis of polymers.

Role as a Cross-linking Agent in Step-Growth Polymerizations

In step-growth polymerization, polymers are formed by the stepwise reaction between monomers containing complementary functional groups. libretexts.orgyoutube.com this compound can function as an A-A type monomer, where both functional groups are electrophilic. It can react with B-B type monomers containing two nucleophilic groups, such as diamines, diols, or dithiols, to form a linear polymer chain.

The reaction with a diamine, for example, would proceed via repetitive SN2 reactions, forming a polyamide-like structure with the cyclohexane moiety incorporated into the polymer backbone. Each step involves the formation of a new bond and the elimination of HCl, linking the monomer units together. The degree of polymerization depends on factors like stoichiometry and reaction conditions. youtube.com

Mechanisms of Network Formation in Hyper-Crosslinked Polymers

Hyper-crosslinked polymers (HCPs) are a class of porous materials characterized by an extensive three-dimensional network, high surface area, and significant microporosity. researchgate.netrsc.org These materials are often synthesized via Friedel-Crafts alkylation reactions, where a Lewis acid catalyst promotes the linking of aromatic units by an external cross-linker. rsc.orgmasterorganicchemistry.com

This compound is an effective external cross-linker for this purpose. When reacted with aromatic polymers like polystyrene or polyaniline in the presence of a Lewis acid (e.g., FeCl₃ or AlCl₃), the chloromethyl groups are activated to form electrophilic species that attack the aromatic rings of the polymer chains. rsc.orgmasterorganicchemistry.combeilstein-journals.org This process creates rigid methylene (B1212753) bridges (via the cyclohexane linker) between adjacent polymer chains. Because the reaction occurs extensively throughout the polymer matrix, it results in a "hyper-crosslinked" network. The rigid, non-planar structure of the cyclohexane linker helps to prop the polymer chains apart, preventing them from collapsing and thus creating a permanent porous structure. rsc.org

Ring Rearrangement Processes in Cyclohexane Systems

Ring rearrangements, such as ring expansions or contractions, are characteristic of reactions that proceed through a carbocation intermediate. orgsyn.org These rearrangements are driven by the formation of a more stable carbocation (e.g., a secondary carbocation rearranging to a more stable tertiary one, or the relief of ring strain). youtube.comorgsyn.org For instance, a carbocation adjacent to a strained cyclobutane (B1203170) ring can trigger a ring expansion to form a less strained cyclopentane (B165970) ring. researchgate.net

However, the nucleophilic substitution reactions of this compound, being a primary alkyl halide, proceed almost exclusively through the SN2 mechanism. The SN2 pathway is a concerted process that does not involve the formation of a discrete carbocation intermediate. Therefore, the typical driving force for rearrangement is absent. Under standard SN2 conditions, the cyclohexane ring of this compound remains intact, and no ring rearrangement products are expected or observed.

For a rearrangement to occur, reaction conditions would need to be changed to favor an SN1 pathway, which is highly unfavorable for primary alkyl halides. This would require the use of a very poor nucleophile and a strongly ionizing, polar protic solvent, conditions under which elimination reactions would also likely compete. The most stable conformation of the trans-1,4-disubstituted cyclohexane ring is the chair form with both chloromethyl groups in equatorial positions, which minimizes steric hindrance but does not inherently promote rearrangement during substitution reactions.

Theoretical and Experimental Studies of Carbocation Rearrangements Affecting Cyclohexane Derivatives

Carbocation rearrangements are a common phenomenon in organic chemistry, particularly for cyclohexane derivatives, where the formation of a more stable carbocation can drive significant structural changes. libretexts.org These rearrangements, which can involve hydride or alkyl shifts, proceed through carbocation intermediates. libretexts.org The stability of carbocations follows the order: tertiary > secondary > primary. Consequently, a less stable carbocation will readily rearrange to a more stable one if a suitable migration pathway is available. libretexts.orgchemistrysteps.com

In the context of this compound, the loss of a chloride ion would generate a primary carbocation. This unstable intermediate is highly susceptible to rearrangement. A 1,2-hydride shift from an adjacent carbon on the cyclohexane ring would lead to the formation of a more stable secondary or tertiary carbocation, depending on the substitution pattern. libretexts.org

Theoretical and computational studies have become indispensable tools for understanding the intricate mechanisms of these rearrangements. researchgate.netnih.gov Quantum-chemical computations can elucidate the structures of transient carbocation intermediates and the energy barriers for their interconversion. nih.govresearchgate.net These studies have revealed that carbocation rearrangements can be complex, sometimes involving multiple sequential shifts. researchgate.net For cyclohexane systems, computational models help predict the likelihood of different rearrangement pathways, such as hydride shifts or ring-altering alkyl shifts. researchgate.net While direct experimental studies on carbocation rearrangements of this compound are not extensively documented, the principles established for other cyclohexane derivatives provide a solid framework for predicting its behavior. libretexts.orgchemistrysteps.com

Potential for Ring Expansion or Contraction in Reaction Pathways

The formation of carbocations in cyclohexane derivatives can also initiate ring expansion or contraction, driven by the desire to relieve ring strain or form a more stable carbocation. chemistrysteps.cometsu.eduwikipedia.org Ring expansion typically occurs when a carbocation is located on a carbon exocyclic to a strained ring, such as cyclobutane or cyclopentane, leading to a larger, more stable ring. chemistrysteps.commasterorganicchemistry.comleah4sci.com Conversely, ring contraction can occur, for example, in the pinacol (B44631) rearrangement of certain diols on a cyclohexane ring, leading to a five-membered ring. chemistrysteps.comstackexchange.com

For this compound, the generation of a carbocation on the methyl group could potentially trigger a ring expansion of the cyclohexane ring to a cycloheptane (B1346806) derivative, although this is generally less common for a six-membered ring which is already relatively stable. More plausible is a scenario involving a Wagner-Meerwein rearrangement where a bond within the ring migrates, which could be considered a form of structural reorganization rather than a net ring expansion or contraction. etsu.edu The likelihood of these events is influenced by reaction conditions and the specific stereochemistry of the substrate. stackexchange.com For instance, reactions that proceed via an SN1 or E1 mechanism are prime candidates for observing such rearrangements due to the involvement of carbocation intermediates. libretexts.orgyoutube.com

Functional Group Transformations of Chloromethyl Moieties

The chloromethyl groups in this compound are versatile handles for a variety of functional group transformations, including oxidation and reduction.

Oxidation Pathways Leading to Carboxylic Acid Derivatives

The chloromethyl groups of this compound can be oxidized to the corresponding carboxylic acid functionalities, yielding 1,4-cyclohexanedicarboxylic acid. nih.govwikipedia.org This transformation is a valuable synthetic route to this important dicarboxylic acid and its derivatives. sigmaaldrich.com

Several oxidation methodologies can be employed. A common approach involves the hydrolysis of the chloromethyl groups to alcohols, followed by oxidation. Alternatively, direct oxidation methods using strong oxidizing agents can be utilized. The choice of oxidant and reaction conditions is crucial to achieve high yields and avoid side reactions.

Table 1: Potential Oxidation Reactions

Starting Material Product Reagents and Conditions
This compound 1,4-Cyclohexanedicarboxylic acid 1. H₂O, heat (hydrolysis) 2. KMnO₄ or CrO₃ (oxidation)

The resulting product, 1,4-cyclohexanedicarboxylic acid, exists as cis and trans isomers. wikipedia.org

Reduction Methodologies for Converting Chloromethyl Groups

The reduction of the chloromethyl groups in this compound leads to the formation of 1,4-dimethylcyclohexane. nih.gov This conversion from an alkyl halide to an alkane is a fundamental transformation in organic synthesis.

A variety of reducing agents can accomplish this. Catalytic hydrogenation, using a metal catalyst such as palladium on carbon (Pd/C) with hydrogen gas, is a common and effective method. Another approach is the use of metal hydrides, like lithium aluminum hydride (LiAlH₄), or dissolving metal reductions.

Table 2: Potential Reduction Reactions

Starting Material Product Reagents and Conditions
This compound 1,4-Dimethylcyclohexane H₂, Pd/C
This compound 1,4-Dimethylcyclohexane LiAlH₄ in ether or THF

The product, 1,4-dimethylcyclohexane, is a cycloalkane that also exists as cis and trans isomers. nih.gov

Advanced Derivatization and Functionalization of 1,4 Bis Chloromethyl Cyclohexane

Synthesis of Ether and Ester Derivatives

The two primary alkyl chloride functionalities of 1,4-bis(chloromethyl)cyclohexane are prime sites for nucleophilic substitution reactions, allowing for straightforward conversion into ether and ester derivatives.

The Williamson ether synthesis is a classic and highly effective method for preparing ethers from this precursor. wikipedia.org The reaction involves treating this compound with a selected alcohol in the presence of a strong base, such as sodium hydride (NaH). youtube.commasterorganicchemistry.com The base deprotonates the alcohol to form a more nucleophilic alkoxide ion, which then displaces the chloride ions in a typical SN2 reaction. wikipedia.orgmasterorganicchemistry.com This method is highly versatile, permitting the synthesis of both symmetrical and asymmetrical diethers by choosing the appropriate alcohol. Given that the substrate contains primary alkyl halides, the reaction proceeds efficiently with minimal competing elimination reactions. libretexts.org

Similarly, ester derivatives can be synthesized by reacting this compound with carboxylate salts. youtube.com The carboxylate anion acts as the nucleophile, displacing the chloride ions to form the corresponding diester. This SN2 reaction provides a direct route to incorporating various ester functionalities onto the cyclohexane (B81311) scaffold. youtube.com The choice of the carboxylic acid used to generate the carboxylate salt determines the final structure of the ester side chains.

Table 1: Representative Ether and Ester Synthesis Reactions

ReactantReagent(s)Product TypeReaction Name
This compoundAlcohol (R-OH), Strong Base (e.g., NaH)DietherWilliamson Ether Synthesis
This compoundCarboxylate Salt (R-COO⁻Na⁺)DiesterNucleophilic Substitution

Formation of Nitrogen-Containing Cyclohexane Structures

The electrophilic carbon atoms of the chloromethyl groups readily react with nitrogen-based nucleophiles, leading to a variety of nitrogen-containing compounds. Simple nucleophilic substitution with primary or secondary amines yields the corresponding N,N'-disubstituted 1,4-bis(aminomethyl)cyclohexane derivatives.

Of greater significance is the use of this compound in the synthesis of nitrogen-containing macrocycles. nih.gov When reacted with a diamine under high-dilution conditions, intramolecular cyclization is favored over intermolecular polymerization, leading to the formation of diazamacrocycles. mdpi.comlookchem.com The structure and size of the resulting macrocycle are determined by the length and nature of the linker in the diamine. These macrocyclic compounds are of considerable interest as they can act as ligands for metal ions, as receptors for small molecules, or as building blocks for more complex interlocked structures. nih.govnih.gov The reaction of this compound with polyamines can also lead to the formation of polycyclic cage-like structures or more complex polyamine derivatives. researchgate.net

Table 2: Synthesis of Nitrogen-Containing Derivatives

Amine ReactantProduct ClassKey Feature
Primary/Secondary AmineDiamine DerivativeSimple C-N bond formation
Diamine (e.g., H₂N-(CH₂)n-NH₂)DiazamacrocycleRing structure containing two nitrogen atoms
PolyaminesAcyclic or Cyclic PolyaminesMultiple nitrogen functionalities incorporated

Elaboration to Sulfur and Selenium Functionalized Cyclohexane Compounds

Analogous to the synthesis of ethers and amines, sulfur-containing derivatives can be prepared through nucleophilic substitution with sulfur-based nucleophiles. The reaction of this compound with a thiolate anion (RS⁻), generated by deprotonating a thiol (RSH) with a base, yields a dithioether (sulfide). libretexts.org This reaction follows the principles of the Williamson ether synthesis and is an efficient method for introducing sulfur linkages. libretexts.org Using sodium hydrosulfide (B80085) (NaSH) as the nucleophile can produce the corresponding dithiol, 1,4-cyclohexanedimethanethiol, although care must be taken to avoid the formation of the sulfide (B99878) as a byproduct. libretexts.org The oxidation of thiols can also lead to the formation of disulfide bridges. libretexts.org

The synthesis of selenium-containing compounds can be achieved through similar strategies, although the field of organoselenium chemistry presents unique considerations. researchgate.net Nucleophiles such as sodium selenide (B1212193) (Na₂Se) or alkylselenides (RSe⁻) can be used to displace the chlorides, yielding diselenides. These compounds are of interest for their potential biological activities and as intermediates in organic synthesis. researchgate.netnih.gov The synthesis of selenaheterocycles often involves specialized reagents and conditions. researchgate.net

Table 3: Synthesis of Sulfur and Selenium Derivatives

NucleophileProduct ClassFunctional Group
Thiolate (RS⁻)Dithioether (Sulfide)R-S-CH₂-
Hydrosulfide (HS⁻)DithiolHS-CH₂-
Selenide (RSe⁻)DiselenideR-Se-CH₂-

Integration into Complex Molecular Architectures and Supramolecular Systems

The rigid, well-defined geometry of the 1,4-disubstituted cyclohexane ring, combined with the reactive handles of the two chloromethyl groups, makes this compound an excellent linker or spacer molecule for constructing large, complex molecular systems. rsc.org

In polymer chemistry, it can serve as a cross-linking agent or as a monomer in condensation polymerizations with other bifunctional monomers (e.g., diamines, diols, or dithiols) to produce linear or network polymers with the cyclohexane unit integrated into the polymer backbone.

In the field of supramolecular chemistry, this compound and its derivatives are particularly valuable. They are used in the synthesis of macrocyclic hosts, such as pillararenes, which are a class of macrocycles composed of hydroquinone (B1673460) units linked by methylene (B1212753) bridges. rsc.orgresearchgate.netrsc.org The 1,4-cyclohexanedimethylene unit can be incorporated into the backbone of these macrocycles or used to link different molecular components. Its derivatives are also employed in the construction of mechanically interlocked molecules like rotaxanes and catenanes, where the cyclohexane unit can act as part of the axle or the wheel component. ccspublishing.org.cnresearchgate.net Furthermore, it is a key building block for creating three-dimensional molecular cages and containers, which can encapsulate guest molecules and serve as nanoreactors or components of drug delivery systems. nih.govrsc.org

Role of 1,4 Bis Chloromethyl Cyclohexane in Advanced Materials Science and Polymer Chemistry

Precursor for the Synthesis of Hyper-Crosslinked Polymers (HCPs) and Porous Organic Frameworks

1,4-Bis(chloromethyl)cyclohexane serves as a crucial precursor for the synthesis of hyper-crosslinked polymers (HCPs) and other porous organic frameworks (POFs). The two highly reactive chloromethyl (-CH₂Cl) groups are key to its function as a crosslinker. These groups readily participate in Friedel-Crafts alkylation reactions, a common and efficient method for creating the extensive, covalently bonded, three-dimensional networks that characterize HCPs. beilstein-journals.orgnih.gov

In a typical synthesis, this compound is reacted with various aromatic monomers in the presence of a Lewis acid catalyst, such as iron(III) chloride (FeCl₃). nih.gov The chloromethyl groups react with the aromatic rings of the co-monomers, forming stable methylene (B1212753) bridges and "knitting" the polymer chains together. This process, known as hyper-crosslinking, introduces a high density of crosslinks into the polymer matrix, which prevents the network from collapsing into a non-porous state after the solvent is removed. The result is a permanently microporous material with a high specific surface area.

While many HCPs are synthesized using aromatic crosslinkers like 1,4-bis(chloromethyl)benzene, the use of this compound introduces an aliphatic, saturated ring into the polymer framework. This structural difference influences the final properties of the HCP, such as its polarity, flexibility, and interaction with guest molecules, making it a valuable tool for tuning the characteristics of porous materials for specific applications. nih.gov

Building Block for Conjugated Microporous Polymers (CMPs) and Other Porous Organic Materials

Conjugated microporous polymers (CMPs) are a distinct class of materials characterized by extended π-conjugation throughout their porous, amorphous network. acs.orgnih.gov This conjugation endows them with unique electronic and optical properties. Given that this compound possesses a saturated, non-aromatic (alicyclic) cyclohexane (B81311) core, it is not a suitable building block for the primary conjugated backbone of a CMP. Its aliphatic nature interrupts the continuous system of overlapping p-orbitals necessary for π-conjugation.

However, its utility as a building block for other important classes of porous organic materials is well-established. As detailed in the previous section, it is an excellent monomer for creating non-conjugated microporous polymers, such as HCPs. These materials, while lacking the electronic properties of CMPs, are highly valued for their robustness, high surface area, and tunable porosity, making them suitable for a wide range of applications including gas storage and separation. scispace.com Therefore, while not applicable to CMPs, this compound is fundamental to the development of other advanced porous organic materials where permanent porosity and chemical stability are the primary objectives.

Employment in the Development of Advanced Polymeric Resins and Durable Coatings

The bifunctional nature of this compound makes it a valuable component in the formulation of advanced polymeric resins and durable coatings. Its primary role is to act as a crosslinking agent or a chain extender, significantly enhancing the material's performance. The chloromethyl groups can undergo nucleophilic substitution reactions with various functional groups present in resin precursors, such as the hydroxyl groups in epoxy resins or amine groups in hardeners. nih.govgoogle.com

When incorporated into a formulation, this compound helps to create a dense, three-dimensional network structure upon curing. This cross-linked structure provides several key advantages:

Enhanced Durability and Strength : The covalent crosslinks restrict polymer chain mobility, leading to a harder, more rigid material with improved mechanical strength and resistance to wear and abrasion. nih.gov

Improved Thermal Stability : The rigid network requires more energy to induce thermal motion, raising the material's glass transition temperature and heat deflection temperature.

Superior Chemical Resistance : The dense network structure makes it more difficult for chemical solvents to penetrate and swell the polymer, improving its resistance to a wide range of chemicals. fabervanderende.com

Furthermore, the incorporation of the cycloaliphatic ring from this compound is a known strategy for improving the weather resistance and UV stability of coatings, particularly in comparison to aromatic-based crosslinkers which can be more susceptible to photodegradation. fabervanderende.comwikipedia.org This makes it a key ingredient for high-performance protective coatings used in demanding environments, such as in the aerospace and automotive industries.

Application in the Fabrication of Polymeric Adsorbents and Catalysts

Polymers derived from this compound are highly effective as adsorbents and as solid supports for catalysts. The HCPs and other porous polymers synthesized using this crosslinker possess high surface areas, well-defined pore structures, and good chemical stability, which are ideal characteristics for these applications.

Polymeric Adsorbents: These porous polymers can be used to capture and remove a variety of pollutants from both gas and liquid phases. nih.gov Their high surface area provides ample sites for the adsorption of target molecules, while the pore size can be tuned to achieve selectivity. For example, such polymeric adsorbents are effective in environmental remediation for removing organic pollutants like chlorophenols from water. researchgate.netnih.gov The aliphatic nature of the cyclohexane unit can also be leveraged to create adsorbents with specific affinities for non-polar contaminants.

Polymeric Catalyst Supports: The porous network of these polymers serves as an excellent solid support for catalytically active species. nih.gov Homogeneous catalysts can be immobilized within the polymer framework, effectively converting them into heterogeneous catalysts. This "heterogenization" offers significant advantages:

Easy Separation and Recovery : The solid catalyst can be easily filtered from the reaction mixture, simplifying product purification and allowing the catalyst to be recycled and reused. nih.gov

Enhanced Stability : Immobilization can prevent the deactivation of the catalyst that might otherwise occur in a solution.

Site Isolation : The polymer network can prevent catalyst molecules from interacting with each other, which can be beneficial for certain catalytic reactions. researchgate.net

The reactive chloromethyl groups on the original monomer can also be chemically modified after polymerization to introduce specific functional groups (e.g., sulfonic acids, amines) that can act as catalytic sites themselves or as anchoring points for metal nanoparticles, further expanding their catalytic applications. nih.gov

Engineering of Polymers with Tailored Thermal and Mechanical Characteristics

The incorporation of this compound into a polymer's architecture is a deliberate design choice to engineer materials with specific thermal and mechanical properties. The rigid and bulky nature of the cyclohexane ring has a profound impact on the polymer's macroscopic behavior.

Thermal Properties: The introduction of the cyclohexane moiety into a polymer backbone generally restricts the rotational freedom of the polymer chains. This increased rigidity typically leads to a higher glass transition temperature (Tg), as more thermal energy is required to transition the material from a glassy state to a rubbery state. mdpi.com Conversely, the non-planar, bulky ring can disrupt the regular packing of polymer chains, thereby hindering crystallization. This often results in a lower melting temperature (Tm) and a reduced degree of crystallinity compared to polymers made with more linear monomers. rsc.orgrsc.org This ability to raise Tg while lowering Tm is highly valuable for controlling the processing window and service temperature of polymers like polyesters and polyamides.

Mechanical Properties: The restriction of chain mobility also influences the mechanical properties of the resulting polymer. The increased stiffness imparted by the cyclohexane ring can lead to a higher tensile modulus and improved hardness. By carefully controlling the amount of this compound used as a comonomer or crosslinker, material scientists can fine-tune the balance between stiffness, strength, and toughness to meet the demands of a specific application. An analogous compound, 1,4-bis((2,3-epoxypropoxy)methyl)cyclohexane, is known to enhance mechanical properties when used as a cross-linking agent in composite materials.

Data Tables

Table 1: Polymer Types and Applications Derived from this compound

Polymer TypeSynthesis MethodKey FeaturePotential Applications
Hyper-Crosslinked Polymers (HCPs)Friedel-Crafts AlkylationHigh Surface Area, Permanent MicroporosityGas Storage (CO₂, CH₄), Environmental Adsorption, Catalyst Support
Cross-linked Polymeric ResinsNucleophilic SubstitutionDense 3D NetworkDurable Coatings, High-Performance Adhesives, Composite Materials
Functionalized Porous PolymersPost-Synthesis ModificationTunable Surface ChemistryHeterogeneous Catalysis, Selective Adsorbents, Solid-Phase Extraction

Table 2: Expected Impact of Incorporating the 1,4-Cyclohexane Moiety on Polymer Properties

PropertyEffectRationale
Thermal Properties
Glass Transition Temp. (Tg)IncreaseThe rigid ring structure restricts polymer chain mobility.
Melting Temperature (Tm)DecreaseThe bulky, non-planar ring disrupts crystalline packing.
Thermal StabilityIncreaseEnhanced network stability from cross-linking.
Mechanical Properties
Tensile Modulus / StiffnessIncreaseReduced chain flexibility leads to a more rigid material.
HardnessIncreaseA more densely cross-linked network resists indentation.

Conformational Analysis and Stereochemical Considerations of 1,4 Bis Chloromethyl Cyclohexane

Dynamics of Chair-Chair Interconversion in Disubstituted Cyclohexanes

Cyclohexane (B81311) and its derivatives are not planar hexagons; instead, they predominantly adopt a puckered "chair" conformation, which minimizes both angle strain and torsional strain. wikipedia.org At room temperature, a rapid "ring flip" or chair-chair interconversion occurs, where one chair conformer converts into another. youtube.com In an unsubstituted cyclohexane ring, the two chair forms are identical and thus present in equal amounts. msu.edu

However, when substituents are present, the two chair conformers are no longer energetically equivalent. msu.edulibretexts.org During a ring flip, all axial substituents become equatorial, and all equatorial substituents become axial. youtube.commasterorganicchemistry.com The relative stability of the two chair conformations is determined by the energetic preference of the substituents for either the axial or equatorial position. libretexts.org

For a 1,4-disubstituted cyclohexane like 1,4-bis(chloromethyl)cyclohexane, two configurational isomers exist: cis and trans. vaia.comlibretexts.org

In the cis -isomer , one chloromethyl group is in an axial position and the other is in an equatorial position. The ring flip results in a conformer of equal energy where the positions are swapped. youtube.com

In the trans -isomer , both chloromethyl groups can be either axial (diaxial) or equatorial (diequatorial). scholaris.ca

The interconversion between these chair forms involves higher-energy transition states, such as the "half-chair" and "twist-boat" conformations. wikipedia.orgfiveable.me The energy barrier for this interconversion is low enough for it to be rapid at room temperature. scholaris.ca

Investigation of Stereoelectronic Effects on Conformational Preferences

Stereoelectronic effects, which encompass both steric and electronic factors, are fundamental in dictating the most stable conformation of a molecule. masterorganicchemistry.com In substituted cyclohexanes, the primary steric consideration is the 1,3-diaxial interaction. wikipedia.orglibretexts.org An axial substituent experiences steric repulsion from the two other axial atoms (usually hydrogens) on the same side of the ring, located at the third carbon atoms relative to the substituent. wikipedia.orglibretexts.org These interactions are destabilizing, making the equatorial position generally more favorable for substituents. msu.edulibretexts.org

The preference for the equatorial position is quantified by the "A-value," which represents the free energy difference between the axial and equatorial conformers of a monosubstituted cyclohexane. wikipedia.orgmasterorganicchemistry.com A larger A-value signifies a greater preference for the equatorial position.

In addition to steric hindrance, electrostatic interactions can also influence conformational equilibria, especially when polar substituents are involved. cdnsciencepub.com For trans-1,4-dihalocyclohexanes, it has been observed that the preference for the diequatorial conformer is less than what would be predicted by simply adding the A-values of the individual halogens. cdnsciencepub.com This deviation is attributed to electrostatic interactions between the partially charged carbon and halogen atoms across the ring, which can be more favorable in the diaxial conformation. cdnsciencepub.com While specific studies on the stereoelectronic effects in this compound are not abundant in the provided search results, the principles derived from studies on similar molecules with polar substituents are applicable.

Influence of Substituent Steric Demand and Orientation on Cyclohexane Conformations

The size, or steric demand, of a substituent is a major determinant of conformational preference. msu.edupressbooks.pub Larger, bulkier groups will have a stronger preference for the equatorial position to avoid the significant steric strain of 1,3-diaxial interactions. msu.edupressbooks.pub The chloromethyl group (-CH₂Cl) is of intermediate size. Its steric demand would be greater than a single halogen atom but less than a tert-butyl group, which is often used as a "conformation-locking" group due to its extreme preference for the equatorial position. pressbooks.pub

The orientation of the substituent, whether axial or equatorial, directly impacts the stability of the conformer.

Axial Orientation: Leads to destabilizing 1,3-diaxial interactions. wikipedia.orglibretexts.org

Equatorial Orientation: Generally more stable as it minimizes these steric clashes. msu.edu

For trans-1,4-bis(chloromethyl)cyclohexane, the diequatorial conformer is expected to be significantly more stable than the diaxial conformer due to the avoidance of two sets of 1,3-diaxial interactions. scholaris.ca For the cis-isomer, where one group must be axial and the other equatorial, the two chair conformers resulting from a ring flip are of equal energy. youtube.com

Steric Strain Values for Common Substituents
SubstituentA-Value (kcal/mol)Reference
-CH₃ (Methyl)1.70 masterorganicchemistry.com
-CH₂CH₃ (Ethyl)1.75 masterorganicchemistry.com
-CH(CH₃)₂ (Isopropyl)2.15 masterorganicchemistry.com
-C(CH₃)₃ (tert-Butyl)~4.9 masterorganicchemistry.com
-F (Fluoro)0.25
-Cl (Chloro)0.43 masterorganicchemistry.com
-Br (Bromo)0.43 masterorganicchemistry.com
-I (Iodo)0.43 masterorganicchemistry.com
-OH (Hydroxy)0.87 masterorganicchemistry.com

Configurational Isomerism (cis/trans) and its Impact on Chemical Reactivity

The cis and trans isomers of this compound are stereoisomers, meaning they have the same connectivity but different spatial arrangements of atoms. libretexts.orglibretexts.org This difference in configuration has a profound impact on their chemical reactivity.

The reactivity of a substituted cyclohexane is often dependent on the accessibility of the reactive site, which is dictated by its conformation. For reactions that proceed via a bimolecular nucleophilic substitution (Sₙ2) mechanism, for example, the backside attack of the nucleophile is required. An axial substituent is generally more hindered to backside attack than an equatorial one.

In the case of elimination reactions (E2), a strict geometric requirement must be met: the leaving group and a proton on an adjacent carbon must be in an anti-periplanar arrangement (180° dihedral angle). This arrangement is only possible when both the leaving group and the proton are in axial positions.

trans -1,4-Bis(chloromethyl)cyclohexane: The more stable diequatorial conformer does not have its chloromethyl groups in an axial position. To undergo an E2 reaction, the molecule must flip to the much less stable diaxial conformer. The high energy of this conformer would likely make the E2 reaction slow.

cis -1,4-Bis(chloromethyl)cyclohexane: In either of its equivalent chair conformations, one chloromethyl group is axial and the other is equatorial. The axial chloromethyl group is perfectly set up for an E2 reaction, provided there is an anti-periplanar axial proton on an adjacent carbon. Therefore, the cis-isomer would be expected to undergo E2 elimination more readily than the trans-isomer.

The difference in the stability of the conformers and the geometric constraints for certain reaction pathways lead to different chemical behaviors for the cis and trans isomers. The cis/trans isomerism in 1,4-disubstituted cyclohexanes has been shown to influence the formation of different product architectures in coordination chemistry as well. nih.gov

Summary of Isomers and Their Reactivity Implications
IsomerMost Stable ConformationImplication for E2 Reactivity
cis-1,4-Bis(chloromethyl)cyclohexaneOne axial, one equatorial chloromethyl group (two equivalent conformers)The axial group is positioned for E2 elimination, suggesting higher reactivity.
trans-1,4-Bis(chloromethyl)cyclohexaneDiequatorial chloromethyl groupsMust flip to a high-energy diaxial conformer for E2, suggesting lower reactivity.

Theoretical and Computational Investigations of 1,4 Bis Chloromethyl Cyclohexane

Quantum Chemical Calculations for Electronic Structure and Reactive Sites

Quantum chemical calculations are fundamental to understanding the electronic structure and identifying the reactive sites of a molecule. For 1,4-bis(chloromethyl)cyclohexane, these calculations can predict properties such as charge distribution, molecular orbital energies, and electrostatic potential, which are crucial in determining its reactivity.

While specific quantum chemical studies on this compound are not extensively documented in publicly available literature, the principles of such calculations are well-established. Methods like the Hartree-Fock (HF) and post-HF methods can be applied to determine the electronic ground state and predict the molecule's behavior in chemical reactions.

Key Computed Properties:

Basic molecular properties can be computed and are available from public databases. These provide a foundational understanding of the molecule's characteristics.

PropertyValueSource
Molecular Weight181.10 g/mol nih.gov
Monoisotopic Mass180.0472558 Da nih.gov
XlogP3.1 uni.lu
Predicted Collision Cross Section (CCS) for [M+H]+137.5 Ų uni.lu
Predicted Collision Cross Section (CCS) for [M+Na]+144.2 Ų uni.lu

This table is interactive. You can sort and filter the data.

The presence of electronegative chlorine atoms in the chloromethyl groups leads to a non-uniform charge distribution across the molecule. Quantum chemical calculations would likely show a partial negative charge on the chlorine atoms and a partial positive charge on the adjacent carbon atoms, making them susceptible to nucleophilic attack. The cyclohexane (B81311) ring itself, being a non-polar hydrocarbon framework, would have a relatively neutral electrostatic potential.

Molecular Dynamics Simulations for Conformational Landscapes and Interconversion Barriers

The cyclohexane ring is known for its conformational flexibility, primarily existing in a low-energy chair conformation. The presence of substituents on the ring, as in this compound, introduces different possible stereoisomers (cis and trans) and conformers (axial and equatorial). Molecular dynamics (MD) simulations are a powerful tool for exploring the conformational landscape and determining the energy barriers between different conformers. ethz.ch

For 1,4-disubstituted cyclohexanes, the relative stability of the conformers depends on the steric bulk of the substituents. sapub.org The chloromethyl group is sterically demanding, and thus, the conformers with the chloromethyl groups in the equatorial position are expected to be significantly more stable than those with axial substituents due to the avoidance of 1,3-diaxial interactions. sapub.org

Conformational Isomers of this compound:

Trans Isomer: The two chloromethyl groups are on opposite faces of the ring. The most stable conformer would be the diequatorial (e,e) form. A ring flip would lead to the much less stable diaxial (a,a) conformer.

Cis Isomer: The two chloromethyl groups are on the same face of the ring. In this case, one group must be axial and the other equatorial (a,e). A ring flip results in an equivalent (e,a) conformer.

Computational Predictions of Reaction Mechanisms and Transition States

Computational chemistry provides a framework for predicting the most likely pathways for chemical reactions and for characterizing the high-energy transition states that connect reactants and products. For this compound, potential reactions include nucleophilic substitution at the chloromethyl groups and elimination reactions.

The prediction of reaction mechanisms often involves the following computational steps:

Locating Reactants and Products: The geometries of the starting materials and products are optimized to find their lowest energy structures.

Searching for Transition States: Sophisticated algorithms are used to locate the saddle point on the potential energy surface that corresponds to the transition state of a particular reaction step.

Calculating Activation Energies: The energy difference between the transition state and the reactants gives the activation energy, which is a key determinant of the reaction rate.

Intrinsic Reaction Coordinate (IRC) Calculations: These calculations trace the reaction path from the transition state down to the reactants and products, confirming that the located transition state connects the correct species.

For a reaction such as the substitution of a chlorine atom by a nucleophile, computational models can help to determine whether the reaction proceeds through an S(_N)1 or S(_N)2 mechanism. The stability of the potential carbocation intermediate in an S(_N)1 pathway versus the steric hindrance around the electrophilic carbon in an S(_N)2 pathway can be computationally evaluated.

Applications of Density Functional Theory (DFT) in Understanding Cyclohexane Chemistry

Density Functional Theory (DFT) has become one of the most popular and versatile methods in computational chemistry due to its favorable balance of accuracy and computational cost. unipd.it DFT is particularly well-suited for studying the electronic structure and reactivity of organic molecules like this compound.

Applications of DFT in this context include:

Geometric Optimization: DFT can accurately predict the equilibrium geometries of the different conformers of this compound, including bond lengths, bond angles, and dihedral angles.

Vibrational Analysis: Calculation of vibrational frequencies can be used to characterize stationary points on the potential energy surface as minima (reactants, products) or transition states. These calculated frequencies can also be compared with experimental infrared (IR) and Raman spectra to confirm the structure of the molecule.

Electronic Property Prediction: DFT calculations can provide insights into the electronic properties of the molecule, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO gap is an indicator of the molecule's kinetic stability and chemical reactivity. For instance, in a study of 2,6-bis(p-methyl benzylidene cyclohexanone), DFT was used to analyze the HOMO-LUMO gap to understand its chemical activity. researchgate.net

Reaction Energetics: DFT is widely used to calculate the energies of reactants, products, and transition states, thereby providing reaction enthalpies and activation energies. The choice of the functional in DFT is crucial for obtaining accurate results, and various functionals have been developed and tested for different types of chemical problems. koreascience.kr

While specific DFT studies on this compound are scarce in the literature, the extensive application of DFT to other substituted cyclohexanes and chlorinated hydrocarbons provides a robust framework for how this molecule could be investigated. rsc.orgresearchgate.net Such studies would be invaluable for understanding its reactivity in various chemical environments and for designing new synthetic applications.

Analytical Characterization Techniques for 1,4 Bis Chloromethyl Cyclohexane in Academic Research

Spectroscopic Methodologies for Structural Elucidation and Purity Assessment

Spectroscopic techniques are fundamental in verifying the molecular structure of 1,4-bis(chloromethyl)cyclohexane and assessing its purity. These methods provide detailed information about the connectivity of atoms and the types of chemical bonds present.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, etc.)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of this compound. Both ¹H and ¹³C NMR provide critical data on the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the unambiguous confirmation of the compound's structure and the differentiation between its cis and trans isomers.

In the ¹H NMR spectrum, the protons of the chloromethyl group (–CH₂Cl) are expected to appear as a downfield signal due to the electron-withdrawing effect of the chlorine atom. The protons on the cyclohexane (B81311) ring will produce a complex set of signals in the aliphatic region. The exact chemical shifts and coupling patterns can help distinguish between the axial and equatorial protons and, consequently, between the cis and trans isomers.

The ¹³C NMR spectrum provides complementary information, showing distinct signals for the chloromethyl carbon and the different carbons within the cyclohexane ring. The symmetry of the molecule plays a significant role in the number of observed signals, with the more symmetric trans isomer typically showing fewer signals than the cis isomer. For cyclohexane itself, a single peak is observed at approximately 27.1 ppm in the ¹³C NMR spectrum, and a single peak at around 1.43 ppm in the ¹H NMR spectrum at room temperature due to rapid chair-to-chair interconversion. docbrown.infodocbrown.info The introduction of the chloromethyl groups breaks this symmetry and induces shifts in the carbon and proton signals.

Table 1: Estimated ¹H and ¹³C NMR Chemical Shifts for this compound

Atom TypeEstimated ¹H Chemical Shift (δ, ppm)Estimated ¹³C Chemical Shift (δ, ppm)Notes
Chloromethyl Protons (-CH₂Cl)3.3 - 3.6~45 - 50Deshielded by the adjacent chlorine atom. oregonstate.edu
Cyclohexane Ring Protons (CH)1.5 - 2.0~35 - 40Methine proton adjacent to the chloromethyl group.
Cyclohexane Ring Protons (CH₂)1.0 - 1.8~25 - 35Methylene (B1212753) protons of the cyclohexane ring.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in this compound. The spectra are characterized by absorption bands corresponding to the vibrational modes of specific chemical bonds.

The IR spectrum will prominently feature C-H stretching vibrations from the cyclohexane ring and the chloromethyl groups in the 2850-3000 cm⁻¹ region. compoundchem.com The C-Cl stretching vibration is a key indicator and typically appears in the fingerprint region, generally between 600 and 800 cm⁻¹. The spectrum of the related compound trans-1,4-bis(hydroxymethyl)cyclohexane shows characteristic O-H and C-O stretches, which would be absent in this compound, replaced by the C-Cl signal. nist.gov

Raman spectroscopy provides complementary information. Cyclohexane is a well-known Raman standard and exhibits strong, sharp peaks, with a notable ring breathing mode around 802 cm⁻¹. stackexchange.comstarna.com For this compound, the C-H and C-Cl stretching modes will also be Raman active. The combination of IR and Raman data provides a comprehensive vibrational fingerprint of the molecule.

Table 2: Key Expected Vibrational Bands for this compound

Vibrational ModeExpected Wavenumber (cm⁻¹)TechniqueNotes
C-H Stretch (Aliphatic)2850 - 2950IR & RamanCharacteristic of sp³ C-H bonds in the cyclohexane ring and CH₂Cl group. compoundchem.com
CH₂ Scissoring~1440 - 1480IR & RamanDeformation vibrations of the methylene groups. compoundchem.com
Cyclohexane Ring Vibrations800 - 1200IR & RamanFingerprint region, includes ring breathing modes. stackexchange.com
C-Cl Stretch600 - 800IR & RamanCharacteristic vibration for the chloromethyl group.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental formula of this compound. In MS, the molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured. The molecular ion peak [M]⁺ will confirm the molecular weight of the compound.

High-Resolution Mass Spectrometry (HRMS) can measure the m/z value to a very high degree of accuracy (typically to four or more decimal places). This allows for the determination of the precise elemental formula, as the exact mass of this compound (C₈H₁₄Cl₂) is unique. nih.gov The presence of two chlorine atoms will result in a characteristic isotopic pattern for the molecular ion peak, with [M]⁺, [M+2]⁺, and [M+4]⁺ peaks in a ratio determined by the natural abundance of ³⁵Cl and ³⁷Cl isotopes. Fragmentation patterns, such as the loss of a chloromethyl radical (•CH₂Cl) or a molecule of HCl, can provide further structural information.

Table 3: Mass Spectrometry Data for this compound

ParameterValueSource
Molecular FormulaC₈H₁₄Cl₂ nih.gov
Molecular Weight (g/mol)181.10 nih.gov
Monoisotopic Mass (Da)180.0472558 nih.gov

Chromatographic Separation Techniques for Purification and Analysis

Chromatographic methods are essential for the separation of this compound from reaction byproducts and for the separation of its cis and trans isomers.

Gas chromatography (GC) is particularly well-suited for the analysis of volatile compounds like this compound and its isomers. Research has demonstrated that gas-chromatographic methods can effectively separate the cis and trans isomers of substituted cyclohexanes. chemicalbook.com The choice of the stationary phase is critical for achieving good resolution between the isomers.

High-Performance Liquid Chromatography (HPLC) is another versatile technique used for both analysis and purification. oregonstate.edu Reversed-phase HPLC, using a nonpolar stationary phase and a polar mobile phase, can be employed to separate the components based on their relative polarity. The separation of geometric isomers, such as the cis and trans forms of this compound, can often be achieved by carefully optimizing the column and mobile phase conditions. nih.gov

Elemental Analysis for Compositional Verification

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, chlorine) in a sample of this compound. This technique is a fundamental method for confirming the empirical formula of a newly synthesized compound and verifying its purity. The experimentally determined percentages are compared against the theoretically calculated values based on the molecular formula, C₈H₁₄Cl₂. For a compound to be considered pure, the experimental values are typically expected to be within ±0.4% of the theoretical values. nih.gov

Table 4: Theoretical Elemental Composition of this compound (C₈H₁₄Cl₂)

ElementAtomic Mass (g/mol)Number of AtomsTotal Mass (g/mol)Percentage (%)
Carbon (C)12.011896.08853.06%
Hydrogen (H)1.0081414.1127.79%
Chlorine (Cl)35.453270.90639.15%
Total181.106100.00%

Morphological and Thermal Characterization of Derived Materials (e.g., SEM, TGA/DSC)

When this compound is used as a monomer to synthesize polymers, such as polyesters or polyamides, the characterization of these resulting materials is crucial.

Thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are widely used. TGA measures the change in mass of a material as a function of temperature, providing information about its thermal stability and decomposition profile. DSC measures the heat flow into or out of a sample as it is heated or cooled, allowing for the determination of key thermal transitions like the glass transition temperature (Tg) and the melting temperature (Tm). researchgate.netresearchgate.net Studies on polyesters derived from the related monomer 1,4-cyclohexanedimethanol, such as poly(1,4-cyclohexylenedimethylene terephthalate) (PCT), have shown that the cis/trans isomer ratio of the cyclohexane ring has a significant impact on the polymer's thermal properties. davidson.edu For instance, increasing the trans-isomer content generally leads to a higher melting temperature and increased crystallinity. davidson.edu

Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface topography and morphology of the polymers derived from this compound. SEM can reveal details about the polymer's texture, porosity, and the phase separation in polymer blends or composites, which are critical for understanding the material's performance in various applications.

Future Research Directions and Perspectives for 1,4 Bis Chloromethyl Cyclohexane

Exploration of Green Chemistry Approaches for its Synthesis

The current synthesis of 1,4-bis(chloromethyl)cyclohexane often involves traditional methods that may utilize hazardous reagents and solvents. A significant future direction lies in developing more environmentally benign synthetic routes. Research in this area is anticipated to focus on several key principles of green chemistry.

One promising avenue is the use of eco-friendly solvent systems, such as water or supercritical fluids, to replace volatile organic compounds (VOCs). The development of aqueous-based synthesis, potentially using phase-transfer catalysts, could drastically reduce the environmental footprint of the production process. wipo.int Facile, environmentally benign syntheses in aqueous media have been successfully developed for other compounds like sulfonamides, suggesting a viable path forward. rsc.org

Furthermore, electrochemical synthesis presents an attractive alternative. This method can minimize the use of chemical oxidants or reductants, often generating less waste. iwu.edu Another approach involves exploring photochemical methods, potentially using energy-efficient light sources like LEDs or ECO-UVA lights to drive the chloromethylation reactions, similar to sustainable approaches used for other photocycloadditions. und.edu The direct chloromethylation of cyclohexane (B81311) with formaldehyde (B43269) and hydrochloric acid could be optimized using recyclable and less toxic catalysts. smolecule.com

Future research could investigate the use of biomass-derived starting materials to produce the cyclohexane core, further enhancing the green credentials of the entire synthetic pathway. und.edu

Green Synthesis ApproachPotential AdvantageRelevant Research Context
Aqueous SynthesisReduces use of volatile organic solvents.Described for sulfonamide synthesis, applicable with phase-transfer catalysts. wipo.intrsc.org
Electrochemical MethodsMinimizes chemical reagent use and waste.Used for environmentally friendly cyclization of other halo-substituted compounds. iwu.edu
Photochemical ReactionsEnergy-efficient and can reduce need for thermal energy.Utilized in sustainable [2+2] photocycloadditions. und.edu
Biomass-Derived FeedstocksReduces reliance on fossil fuels.A general goal in green chemistry for producing platform chemicals. und.edu

Rational Design of Advanced Materials with Tunable Properties Leveraging its Structure

The unique structure of this compound, particularly its defined stereochemistry (cis/trans isomerism), offers significant opportunities for the rational design of advanced materials. The cyclohexane ring provides rigidity, while the two reactive sites allow for its use as a monomer or cross-linking agent in polymer synthesis.

A key area of future research is the synthesis of polyesters and other polymers where the cis/trans ratio of the this compound monomer is precisely controlled. It is well-established that the stereochemistry of the cyclohexane ring has a profound impact on the final properties of the resulting polymers. researchgate.net The trans-isomer typically leads to polymers with higher crystallinity, improved thermal stability, and better mechanical properties due to its more linear and rigid structure which allows for more efficient chain packing. researchgate.net Conversely, the kinked structure of the cis-isomer disrupts packing, leading to more amorphous materials with lower glass transition temperatures. By carefully tuning the cis/trans ratio, researchers can create a spectrum of materials with tailored characteristics, from rigid, high-strength plastics to more flexible materials. researchgate.netnih.gov

This "tunability" is highly desirable for applications in sustainable packaging, where properties like barrier performance and biodegradability are critical. nih.gov Furthermore, the rational design of polymers incorporating this monomer can be extended to create materials for selective CO2 reduction catalysis or other specialized applications where controlling the microenvironment of an active site is crucial. nih.gov The principles of topochemical polymerization, where the arrangement of monomers in a crystal lattice dictates the structure of the resulting polymer, could also be applied to create highly ordered, single-crystalline polymers with unique mechanical and optical properties. nih.govnih.govrsc.org

Polymer PropertyInfluence of trans-isomerInfluence of cis-isomer
CrystallinityHigherLower (amorphous)
Thermal StabilityHigherLower
Mechanical StrengthHigherLower
Glass Transition (Tg)HigherLower

Deeper Elucidation of Complex Reaction Mechanisms and Stereochemical Control

While this compound is known to undergo typical reactions of alkyl halides, such as nucleophilic substitution and elimination, a deeper understanding of its reaction mechanisms, particularly concerning stereochemical outcomes, is a crucial area for future research. The fixed conformations of the cyclohexane ring impose strict geometric constraints that significantly influence reactivity.

A major focus will be on elimination reactions (E2). The E2 mechanism requires an anti-periplanar arrangement between the leaving group (chloride) and a β-hydrogen. libretexts.org In a cyclohexane system, this translates to a requirement for both the chloromethyl group (or more accurately, the carbon it's attached to) and the adjacent hydrogen to be in axial positions. libretexts.orgyoutube.com This has profound implications for the two isomers:

cis-1,4-bis(chloromethyl)cyclohexane: In its most stable chair conformation, it will have one axial and one equatorial chloromethyl group. The axial group can readily undergo E2 elimination if there is an axial β-hydrogen.

trans-1,4-bis(chloromethyl)cyclohexane: The diequatorial conformation is highly favored. To undergo an E2 reaction, the ring must flip to a much less stable diaxial conformation, which presents a significant energy barrier, slowing the reaction rate. libretexts.org

Future studies will likely employ advanced spectroscopic and computational techniques to map the energy landscapes of these reactions for both isomers. Understanding these pathways will allow for precise stereochemical control, enabling the selective synthesis of specific alkene products. For example, by choosing the appropriate isomer and reaction conditions (base, solvent), chemists can direct the reaction towards a desired product, avoiding the formation of unwanted isomers. youtube.comyoutube.com This level of control is fundamental for the efficient synthesis of complex molecules where stereochemistry is critical.

Expanding Applications in Heterogeneous Catalysis and Environmental Remediation

The bifunctional nature of this compound makes it an ideal candidate for creating novel materials for heterogeneous catalysis and environmental remediation.

In heterogeneous catalysis , the compound can serve as a rigid linker to immobilize homogeneous catalysts onto solid supports like silica (B1680970) or polymers. By reacting the chloromethyl groups with appropriate functionalities on a catalyst ligand and a support material, a robust, tethered catalyst can be created. This approach combines the high selectivity and activity of homogeneous catalysts with the ease of separation and recyclability of heterogeneous systems. mdpi.com The rigidity of the cyclohexane spacer can help in creating well-defined catalytic sites with controlled spacing and orientation, potentially leading to enhanced catalytic performance. Future work could involve synthesizing chiral bis-phosphate ligands anchored by this linker for asymmetric catalysis. nih.gov

In the field of environmental remediation , this compound can be used as a cross-linking agent to synthesize porous polymer networks. These materials could be designed to have high surface areas and specific affinities for environmental pollutants, such as heavy metal ions or organic contaminants. By polymerizing it with other functional monomers, it is possible to create tailored adsorbents for water treatment or air purification. The chlorine atoms themselves could be a target for dehalogenation reactions, making the study of its environmental fate and potential for bioremediation another important research avenue. acs.org

Application AreaRole of this compoundPotential Research Goal
Heterogeneous CatalysisRigid linker/scaffold for immobilizing catalysts.Synthesis of polymer-supported catalysts for green chemistry applications. mdpi.com
Environmental RemediationMonomer/cross-linker for porous adsorbent polymers.Development of novel materials for capturing specific environmental pollutants.

Computational-Guided Discovery of Novel Reactivities and Derivatives

Computational chemistry is a powerful tool that can accelerate the discovery of new applications and derivatives of this compound. Future research will increasingly leverage in silico methods to predict and understand the molecule's behavior.

One key area is the computational screening of potential new derivatives. By modeling the reactions of this compound with a virtual library of nucleophiles, researchers can predict the properties of the resulting products. This can guide synthetic efforts towards novel molecules with desired characteristics, such as specific binding affinities for biological targets or optimized properties for materials science. nih.govnih.gov For instance, computational studies can help in the discovery and optimization of derivatives as allosteric inhibitors or other biologically active compounds. nih.gov

Computational methods are also invaluable for elucidating complex reaction mechanisms. youtube.compearson.com Density Functional Theory (DFT) and other quantum mechanical calculations can be used to model transition states, calculate activation energies, and predict the stereochemical outcomes of reactions. This can provide a detailed understanding of the factors controlling reactivity, complementing experimental studies and enabling the rational design of more efficient and selective synthetic protocols. For example, modeling the E2 elimination pathways for both the cis and trans isomers can provide a quantitative understanding of their different reaction rates and product distributions. libretexts.org This predictive power can save significant time and resources in the laboratory by prioritizing the most promising experimental routes.

Q & A

Basic: What are the optimal synthetic routes for 1,4-bis(chloromethyl)cyclohexane, and how can reaction efficiency be validated?

Methodological Answer:
Synthesis typically involves chlorination of 1,4-cyclohexanedimethanol using thionyl chloride (SOCl₂) or HCl in the presence of a catalyst. The reaction progress can be monitored via thin-layer chromatography (TLC) or gas chromatography (GC). Post-synthesis, purity is validated using nuclear magnetic resonance (¹H/¹³C NMR) and mass spectrometry (MS). For example, the hydroxyl groups in 1,4-cyclohexanedimethanol ( ) are replaced by chloride, requiring careful control of stoichiometry and temperature to avoid over-chlorination .

Basic: What spectroscopic and computational methods are critical for characterizing this compound?

Methodological Answer:

  • Experimental Characterization:
    • ¹H NMR: Peaks at δ ~3.6–4.0 ppm for CH₂Cl groups.
    • FT-IR: C-Cl stretching vibrations at ~600–800 cm⁻¹.
    • MS: Molecular ion peak at m/z ~175 (C₈H₁₂Cl₂).
  • Computational Analysis: Density functional theory (DFT) can predict molecular geometry and electrostatic potential surfaces, aiding in understanding reactivity. highlights computational parameters like LogP (1.46) for related cyclohexane derivatives, which can guide solubility studies .

Basic: What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer:

  • Hazard Mitigation: Use fume hoods, nitrile gloves, and chemical-resistant aprons. Avoid inhalation (PPM limits <1) and skin contact.
  • First Aid: Immediate rinsing with water for skin/eye exposure (). For spills, neutralize with sodium bicarbonate and adsorb using vermiculite.
  • Storage: Store in amber glass bottles under inert gas (N₂/Ar) at 4°C to prevent hydrolysis .

Advanced: How does the cis/trans isomerism of this compound influence its reactivity in nucleophilic substitution reactions?

Methodological Answer:
The cyclohexane ring’s chair conformation dictates steric accessibility of Cl groups. Trans-isomers exhibit lower steric hindrance, favoring SN2 reactions with nucleophiles (e.g., amines in ). Cis-isomers may require harsher conditions (e.g., elevated temperatures or polar aprotic solvents like DMF) due to axial Cl positioning. Kinetic studies using GC or HPLC can quantify reaction rates between isomers .

Advanced: How can this compound be utilized in polymer crosslinking, and what experimental parameters control network formation?

Methodological Answer:
The compound acts as a crosslinker in epoxy resins or polyurethanes. For example, reacting with bisphenol-A diglycidyl ether ( ) forms a 3D network. Key parameters include:

  • Stoichiometry: Molar ratio of chloromethyl groups to epoxy/hydroxyl groups.
  • Catalyst: Use of triethylamine to accelerate Cl substitution.
  • Curing Conditions: Temperature (80–120°C) and time (2–24 hrs) to achieve optimal crosslink density, validated via dynamic mechanical analysis (DMA) .

Advanced: What analytical strategies resolve contradictions in reported LogP values for halogenated cyclohexane derivatives?

Methodological Answer:
Discrepancies in LogP (e.g., 1.46 in vs. other sources) arise from measurement techniques (shake-flask vs. HPLC). To standardize:

Experimental Validation: Use the shake-flask method with octanol/water partitioning.

Computational Calibration: Apply QSAR models (e.g., MarvinSuite) trained on structurally similar compounds ( ).

Data Reconciliation: Cross-reference with databases like PubChem to identify outliers .

Advanced: How can reaction kinetics of this compound with amines be systematically studied?

Methodological Answer:

  • Experimental Design:
    • Variable Control: Vary amine concentration (e.g., ethylenediamine), temperature (25–60°C), and solvent polarity.
    • Kinetic Monitoring: Use inline FT-IR or conductometric titration to track Cl⁻ release.
  • Data Analysis: Apply pseudo-first-order or Eyring-Polanyi models to derive activation parameters (ΔH‡, ΔS‡). ’s amine derivatives provide a comparative framework for mechanistic insights .

Advanced: What role does this compound play in synthesizing non-ionic surfactants, and how is micelle formation characterized?

Methodological Answer:
The compound can be derivatized into glycidyl ethers ( ) for surfactant synthesis. Post-functionalization:

  • Micelle Characterization: Use dynamic light scattering (DLS) for size and critical micelle concentration (CMC) determination.
  • Performance Metrics: Evaluate surface tension reduction via pendant drop tensiometry. This methodology aligns with studies on 1,4-Bis(glycidyloxymethyl)cyclohexane-based surfactants .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.